![molecular formula C10H14S B13957489 1-Ethyl-2-[(methylsulfanyl)methyl]benzene CAS No. 65130-44-1](/img/structure/B13957489.png)
1-Ethyl-2-[(methylsulfanyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-[(methylsulfanyl)methyl]benzene is an organic compound with the molecular formula C10H14S It is a derivative of benzene, where an ethyl group and a [(methylsulfanyl)methyl] group are substituted at the 1 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-[(methylsulfanyl)methyl]benzene can be synthesized through several methods. One common approach involves the alkylation of benzene derivatives. For instance, starting with 1-ethylbenzene, a Friedel-Crafts alkylation can be performed using [(methylsulfanyl)methyl] chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-[(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the [(methylsulfanyl)methyl] group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring. For example, nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Methyl-substituted benzene
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
1-Ethyl-2-[(methylsulfanyl)methyl]benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of sulfur-containing organic molecules with biological systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethyl-2-[(methylsulfanyl)methyl]benzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The [(methylsulfanyl)methyl] group can influence the reactivity and orientation of the substitution due to its electron-donating properties.
Comparison with Similar Compounds
1-Ethyl-2-methylbenzene: Similar structure but lacks the sulfur-containing group.
1-Methyl-2-ethylbenzene: Positional isomer with different substitution pattern.
2-Ethylmethylbenzene: Another positional isomer with ethyl and methyl groups at different positions.
Uniqueness: 1-Ethyl-2-[(methylsulfanyl)methyl]benzene is unique due to the presence of the [(methylsulfanyl)methyl] group, which imparts distinct chemical and physical properties. This sulfur-containing group can participate in specific reactions and interactions that are not possible with purely hydrocarbon derivatives.
Properties
CAS No. |
65130-44-1 |
|---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-ethyl-2-(methylsulfanylmethyl)benzene |
InChI |
InChI=1S/C10H14S/c1-3-9-6-4-5-7-10(9)8-11-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
BEIBSKUNRHVPHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



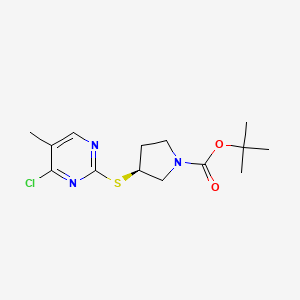
![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)
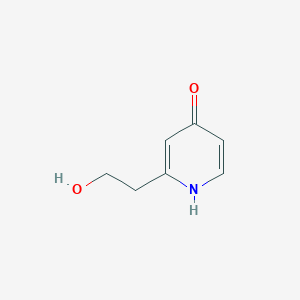
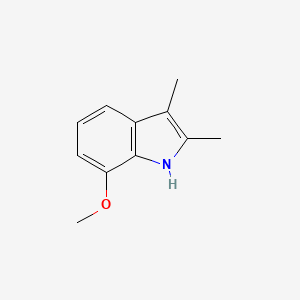
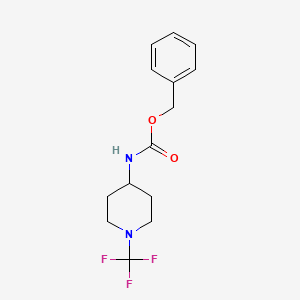
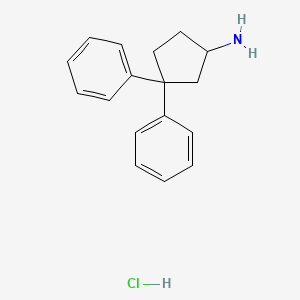
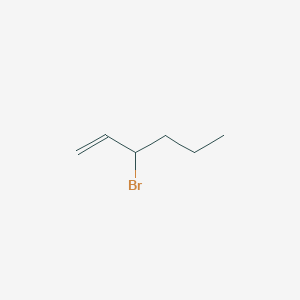
![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)
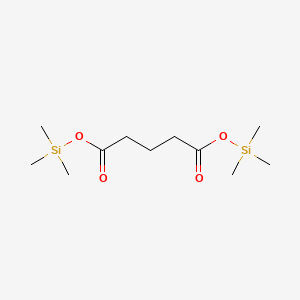
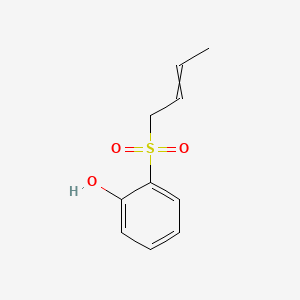
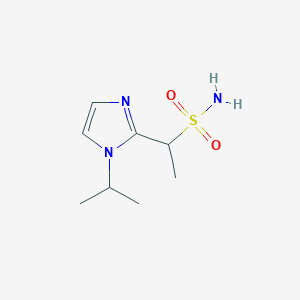
![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
